2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid
Description
2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid is a pyrimidine derivative featuring a dimethyl-substituted pyrimidine core linked to an acetic acid moiety via an ether bond at the 4-position.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-7(10-6(2)9-5)13-4-8(11)12/h3H,4H2,1-2H3,(H,11,12) |
InChI Key |
UWVUHYZQGIQLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid typically involves the reaction of 2,6-dimethylpyrimidine with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the pyrimidine nitrogen attacks the carbon of the chloroacetic acid, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid is a chemical compound with a pyrimidine ring substituted with methyl groups and an acetic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 182.18 g/mol. The compound's structure includes a hydroxyl group attached to the acetic acid, increasing its solubility in polar solvents and potentially influencing its biological activity.
Applications in Scientific Research
This compound is used across several scientific disciplines, with notable applications in pharmaceutical research and related fields.
Pharmaceuticals
- Intermediate in Synthesis It can be used as an intermediate in the synthesis of pharmaceuticals. The compound can undergo reactions that are pivotal for synthesizing derivatives with enhanced properties or activities.
- Pharmacological Effects Compounds containing pyrimidine rings are often associated with pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities . The dimethylpyrimidine moiety in this compound suggests potential interactions with biological targets such as enzymes or receptors involved in metabolic pathways.
- Interaction Studies Interaction studies involving this compound focus on its binding affinity to various biological targets. Research indicates that compounds with similar structural motifs can interact with enzymes like kinases or phosphatases, potentially leading to the modulation or inhibition of their activity. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential.
Agrochemicals and Phytosanitary Industries
Pyrimidine-based compounds have applications in agrochemical and phytosanitary industries .
Crystal Structure Analysis
The crystal structure of pyrimidine derivatives, including those structurally related to this compound, are analyzed to understand their properties . For example, the crystal structure of Pirimicarb, which is related to this compound, has been studied to understand the planarity between the pyrimidyl ring and dimethylamino group, which is assisted by the conjugation of π-electrons .
Other potential applications
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in pyrimidine substituents, functional groups, and regiochemistry, leading to distinct physicochemical and biological properties. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Comparative Analysis
The thioester in compound 1 introduces sulfur-based reactivity (e.g., susceptibility to hydrolysis), contrasting with the more stable ether linkage in the target compound .
Regiochemical Differences :
- The positional isomer in CAS 5536-40-3 (acetic acid at the pyrimidine 5-position) likely exhibits altered acidity and solubility due to proximity to the ring’s electron-withdrawing groups. This contrasts with the 4-oxy-linked acetic acid in the target compound, where the ether spacer may reduce electronic effects .
Functional Group Impact on Applications: The isoindolinone-dioxopiperidine core in the Cereblon ligand () enables specific protein degradation via E3 ligase recruitment, a property absent in the target compound due to its simpler pyrimidine-acetic acid architecture .
Biological Activity
2-[(2,6-Dimethylpyrimidin-4-yl)oxy]acetic acid is a compound characterized by its pyrimidine ring structure, which is known for various biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 182.18 g/mol
- Functional Groups : Contains a hydroxyl group attached to the acetic acid moiety, enhancing solubility in polar solvents.
Antimicrobial Activity
Research indicates that compounds containing pyrimidine rings, such as this compound, exhibit significant antimicrobial properties. Studies have shown that similar pyrimidine derivatives possess activity against a range of bacteria and fungi. For instance:
- In Vitro Studies : Compounds with structural similarities demonstrated effective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Minimum Inhibitory Concentrations (MIC) : MIC values for related compounds ranged from 100 to 400 µg/mL, indicating moderate to good antimicrobial efficacy .
Anti-inflammatory and Antitumor Activities
The presence of the dimethylpyrimidine moiety suggests potential interactions with enzymes or receptors involved in inflammatory and tumorigenic processes:
- Anti-inflammatory Effects : Pyrimidine derivatives are often associated with the modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .
- Antitumor Potential : Some studies suggest that compounds with similar structures have been used in cancer therapies, acting as inhibitors of receptor tyrosine kinases involved in tumor growth .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit kinases or phosphatases, affecting metabolic pathways crucial for cell proliferation and survival.
- Binding Affinity : Interaction studies have indicated that compounds like this one can bind effectively to specific receptors or enzymes, modulating their activity and influencing cellular responses .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in Table 1.
Case Studies
Several case studies highlight the therapeutic potential of pyrimidine derivatives similar to this compound:
- Case Study 1 : A study evaluated a series of pyrimidine derivatives for their antimicrobial properties. The results indicated promising antibacterial activity comparable to standard antibiotics like ampicillin .
- Case Study 2 : Another investigation focused on the anti-inflammatory effects of pyrimidine compounds in animal models, demonstrating a significant reduction in inflammatory markers following treatment with these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
